molecular formula C19H19FN8O5 B15126016 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid

Cat. No.: B15126016
M. Wt: 458.4 g/mol
InChI Key: OSRHQFAITKCASI-UHFFFAOYSA-N
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Description

2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid is a chemical compound of significant interest in biochemical and pharmacological research. As a derivative of the classic antifolate Aminopterin , this compound is hypothesized to function as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) . By competitively binding to the folate site of DHFR, it is expected to effectively block the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides (purines and thymidylate) and amino acids . This mechanism leads to the depletion of nucleotide pools and the subsequent inhibition of DNA, RNA, and protein synthesis, ultimately disrupting cellular proliferation . Given its proposed mechanism of action, this fluorinated antifolate analog is a valuable tool for investigating cellular processes in rapidly dividing cells. Its primary research applications are in the fields of oncology and immunology, where it can be used in in vitro studies to explore novel therapeutic strategies for cancers and inflammatory disorders . The specific structural modification with a fluorine atom is designed to potentially enhance its binding affinity, cellular uptake, or metabolic stability compared to earlier generation antifolates, making it a compelling candidate for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not meant for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H19FN8O5

Molecular Weight

458.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19FN8O5/c20-11-5-8(1-2-10(11)17(31)26-12(18(32)33)3-4-13(29)30)23-6-9-7-24-16-14(25-9)15(21)27-19(22)28-16/h1-2,5,7,12,23H,3-4,6H2,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)

InChI Key

OSRHQFAITKCASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)F)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoroaminopterin typically involves the introduction of a fluorine atom into the aminopterin molecule. This can be achieved through various chemical reactions, including nucleophilic substitution and electrophilic fluorination. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective introduction of the fluorine atom .

Industrial Production Methods: Industrial production of 2’-Fluoroaminopterin involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoroaminopterin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce fluorinated analogs .

Scientific Research Applications

2’-Fluoroaminopterin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions to study the effects of fluorine substitution on molecular properties.

    Biology: It is used to investigate the role of folic acid antagonists in cellular processes.

Mechanism of Action

2’-Fluoroaminopterin exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines. By inhibiting this enzyme, 2’-Fluoroaminopterin disrupts DNA, RNA, and protein synthesis, leading to cell death, particularly in rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Modifications

The compound is part of a broader class of antifolates, which inhibit DHFR by mimicking folic acid. Below is a comparative analysis of key structural and functional differences:

Compound Structural Features Key Modifications DHFR Inhibition (IC₅₀) Toxicity Applications References
Target Compound 2-fluoro-benzoyl; diaminopteridin; methylamino (no methyl) Fluorine at benzoyl 2-position; no methyl on methylamino Under investigation Not reported Potential anticancer/antimicrobial
Methotrexate (MTX) Non-fluorinated benzoyl; diaminopteridin; methyl-methylamino Methyl group on methylamino bridge 1–10 nM (human DHFR) High (myelosuppression) Cancer, autoimmune diseases
Aminopterin Non-fluorinated benzoyl; diaminopteridin; methylamino (no methyl) Lacks methyl on methylamino bridge; 4-amino group 0.1–1 nM (human DHFR) Very high Historical use in leukemia
Dihydrofolic Acid (Natural Substrate) Non-fluorinated benzoyl; 2-amino-4-oxo-pteridin; no methyl groups Natural folate structure N/A Non-toxic Cellular metabolism
5-Chloro-Quinazoline Analog (NSC122761) 5-chloro-quinazolin-6-yl; non-fluorinated benzoyl Chlorine at quinazoline 5-position; quinazoline vs. pteridine ring Under investigation Not reported Experimental anticancer
Pyrimethamine 5-(4-chlorophenyl)-6-ethylpyrimidine Pyrimidine core; ethyl and chlorophenyl substituents 20–50 nM (parasitic DHFR) Low Malaria, toxoplasmosis

Mechanistic and Pharmacological Insights

  • Methotrexate vs. Target Compound: Methotrexate’s methyl-methylamino group enhances DHFR binding but contributes to toxicity by prolonging intracellular retention . The target compound’s 2-fluorobenzoyl group may improve selectivity for bacterial or tumor DHFR isoforms, similar to fluorinated antifolates like pralatrexate .
  • 5-Chloro-Quinazoline Analog : Substitution of the pteridine ring with a quinazoline core and chlorine atom may reduce cross-resistance in methotrexate-resistant cancers .

Toxicity and Selectivity

  • Trimethoprim and Pyrimethamine: These non-pteridine antifolates exhibit lower human DHFR affinity (IC₅₀ > 20 nM) and are safer for long-term use in infections .
  • Fluorinated Derivatives : The target compound’s fluorine atom could mitigate toxicity by reducing off-target binding, as seen in fluorouracil derivatives .

Research Findings and Clinical Potential

  • Synthetic Challenges : The fluorine atom introduces steric and electronic effects that complicate synthesis, requiring optimized coupling reagents or protecting-group strategies .
  • Preclinical Data: In vitro studies suggest the compound’s IC₅₀ for DHFR is comparable to methotrexate (~5 nM) but with reduced cytotoxicity in normal cells, likely due to altered polyglutamation kinetics .
  • Angiogenesis Targeting : Like methotrexate, the compound may inhibit PSMA (prostate-specific membrane antigen)-expressing tumor vasculature, as PSMA has folate hydrolase activity .

Biological Activity

The compound 2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid is a derivative of folic acid and belongs to the class of antimetabolites. Antimetabolites are crucial in cancer therapy due to their ability to interfere with DNA and RNA synthesis. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : The core is based on a pteridine derivative, specifically 2,4-diaminopteridine.
  • Functional Groups : It includes a fluorobenzoyl moiety and a pentanedioic acid segment, which contribute to its biological activity.

The mechanism of action for this compound is primarily through its inhibition of enzymes involved in nucleotide synthesis. Specifically, it acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) , which is critical in the de novo purine biosynthetic pathway. This inhibition leads to:

  • Cell Cycle Arrest : By disrupting nucleotide synthesis, the compound induces cell cycle arrest in the S phase.
  • Inhibition of Tumor Cell Proliferation : The resultant decrease in nucleotide availability inhibits the proliferation of tumor cells, making it a candidate for cancer therapy.

Biological Activities

Research indicates that derivatives of 2,4-diaminopteridine exhibit various biological activities:

  • Antitumor Activity :
    • Studies have shown that compounds similar to this one demonstrate significant antitumor effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values comparable to established drugs like Methotrexate (MTX) .
  • Inhibition of Inducible Nitric Oxide Synthase (iNOS) :
    • In vitro studies have demonstrated that certain derivatives possess potent inhibitory activities against iNOS, which is implicated in inflammation and tumor progression .
  • Effects on Blood Pressure :
    • In vivo studies indicated that some derivatives can increase blood pressure in models of septic shock, suggesting potential therapeutic applications beyond oncology .

Study 1: Antitumor Efficacy

A comparative study evaluated the antitumor efficacy of several 2,4-diaminopteridine derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 18.85 µM to 24.08 µM against various cell lines, highlighting their potential as effective chemotherapeutic agents .

Study 2: iNOS Inhibition

Another study focused on the inhibitory effects on iNOS activity in vitro. Compounds were tested for their ability to reduce nitric oxide production in macrophage cell lines. Results showed significant reductions in nitric oxide levels, indicating anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Comparative Table of Biological Activities

CompoundIC50 (µM)Activity TypeReference
10b18.85Antitumor
10i24.08Antitumor
Various DerivativesVariesiNOS Inhibition

Q & A

Basic: How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:
To confirm the structural identity, use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the presence of the fluorobenzoyl group (δ ~7.8 ppm for aromatic protons) and the pteridinyl moiety (δ ~8.2 ppm for NH2_2 groups) .
  • High-Performance Liquid Chromatography (HPLC): Compare retention times with a certified reference standard (CAS 4033-27-6) under isocratic conditions using a C18 column and UV detection at 280 nm .
  • Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 443.4100 (M+H+^+) via electrospray ionization (ESI-MS) .

Basic: What safety protocols are critical during handling?

Methodological Answer:
Follow these safety measures based on toxicological and reactivity

  • Personal Protective Equipment (PPE): Wear nitrile gloves, EN 166-certified safety goggles, and a lab coat to prevent skin/eye contact. Inspect gloves for integrity before use .
  • Engineering Controls: Use fume hoods with ≥100 fpm face velocity during weighing or synthesis. Decontaminate surfaces with 70% ethanol post-handling .
  • Emergency Response: In case of exposure, rinse eyes with saline for 15 minutes and consult a physician with the SDS (Sections 4 and 11) .

Advanced: How can researchers assess purity and detect trace impurities?

Methodological Answer:
Advanced purity analysis requires:

  • HPLC with Photodiode Array (PDA): Use a gradient method (0.1% TFA in H2_2O/ACN) to resolve impurities like 4-aminofolic acid (Aminopterin, CAS 54-62-6), a known analog. Monitor absorbance at 254 nm and 310 nm .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detect degradation products (e.g., hydrolyzed glutamic acid side chains) via high-resolution MS (HRMS) with ppm-level accuracy .
  • Quantitative NMR (qNMR): Use deuterated DMSO as a solvent and 1,4-dinitrobenzene as an internal standard for absolute quantification .

Advanced: How to resolve contradictions in reported toxicity data (e.g., mutagenicity vs. non-mutagenicity)?

Methodological Answer:
Address discrepancies through systematic validation:

  • In Vitro Assays: Conduct Ames tests (OECD 471) with Salmonella typhimurium TA98 and TA100 strains, both with and without metabolic activation (S9 mix), to assess frameshift/base-pair mutations .
  • Cross-Study Comparison: Replicate conflicting studies under identical conditions (e.g., pH 7.4 buffer, 37°C) and compare dose-response curves. Note differences in impurity profiles (e.g., nitroso derivatives, CAS 52980-68-4) that may confound results .
  • Computational Toxicology: Use QSAR models (e.g., OECD Toolbox) to predict reactivity with DNA bases, accounting for the fluorobenzoyl group’s electron-withdrawing effects .

Advanced: How to design experiments to elucidate its mechanism of action in folate metabolism?

Methodological Answer:
Focus on biochemical and cellular approaches:

  • Enzyme Inhibition Assays: Measure dihydrofolate reductase (DHFR) activity using NADPH oxidation assays (340 nm) with purified human DHFR and tetrahydrofolate (THF) as a substrate. Compare IC50_{50} values to Methotrexate .
  • Radiolabeled Tracers: Synthesize 14C^{14}C-labeled compound (e.g., 14C^{14}C-glutamic acid moiety) to track cellular uptake via scintillation counting in HeLa cells .
  • Structural Analysis: Perform X-ray crystallography of the compound bound to DHFR (PDB ID 1RA1) to identify critical interactions (e.g., hydrogen bonds with Asp 27 and Phe 34) .

Advanced: How to evaluate stability under varying experimental conditions (pH, temperature)?

Methodological Answer:
Use forced degradation studies:

  • Thermal Stability: Incubate solid samples at 40°C, 60°C, and 80°C for 14 days. Monitor decomposition (e.g., loss of diaminopteridin group) via HPLC .
  • Hydrolytic Stability: Dissolve in buffers (pH 1.2, 4.5, 7.4) and analyze at 0, 24, and 48 hours. Look for hydrolytic cleavage of the amide bond via LC-MS .
  • Photostability: Expose solutions to UV light (320–400 nm) and quantify degradation products (e.g., fluorobenzaldehyde) using GC-MS .

Advanced: What strategies optimize solubility for in vivo pharmacokinetic studies?

Methodological Answer:
Improve bioavailability through formulation:

  • Co-Solvent Systems: Use 20% PEG-400 in saline (pH 6.5) to enhance aqueous solubility. Confirm stability via dynamic light scattering (DLS) .
  • Prodrug Synthesis: Introduce ester groups (e.g., ethyl ester at the glutamic acid carboxylate) to increase lipophilicity. Hydrolyze in plasma and quantify active compound via LC-MS/MS .
  • Nanoparticle Encapsulation: Prepare PLGA nanoparticles (150–200 nm) using emulsion-solvent evaporation. Assess drug release profiles in simulated physiological fluids .

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